molecular formula C14H18FNO4 B1332854 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid CAS No. 500789-03-7

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid

Cat. No. B1332854
M. Wt: 283.29 g/mol
InChI Key: RJWRQSGZCKYLML-LLVKDONJSA-N
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Description

The compound “(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid” is a chiral molecule that includes a tert-butoxycarbonyl (Boc) protected amino group and a 2-fluorophenyl group attached to a propanoic acid backbone. The presence of the Boc group suggests that this compound could be an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry, where the introduction of chiral centers is crucial for the activity of pharmaceuticals.

Synthesis Analysis

The synthesis of related Boc-protected amino acid derivatives has been reported in the literature. For example, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield and low racemization, indicating the potential for efficient synthesis of chiral Boc-protected amino acids . Another study reported the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the biosynthesis of biotin, demonstrating the utility of Boc-protected amino acids in synthesizing biologically relevant compounds .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of a bulky tert-butoxycarbonyl group, which serves to protect the amino functionality during synthetic procedures. The fluorophenyl group in the compound of interest adds an element of aromaticity and could influence the compound's physical properties and reactivity due to the electron-withdrawing nature of the fluorine atom.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates that can undergo various chemical reactions. The Boc group can be removed under acidic conditions, revealing the free amine, which can then be used for further reactions, such as coupling with other amino acids or incorporation into peptides . The presence of the fluorophenyl group could also allow for selective reactions at the aromatic ring, such as halogen-lithium exchange or Suzuki coupling, which could be used to introduce additional substituents or linkers for drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids like “(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid” are influenced by both the protecting group and the side chain substituents. The Boc group increases the steric bulk and hydrophobicity of the molecule, which can affect solubility and crystallinity. The fluorine atom contributes to the acidity of the adjacent propanoic acid moiety and can affect the compound's overall dipole moment and hydrogen bonding capacity. These properties are crucial when considering the compound's behavior in organic solvents and its potential interactions with biological targets.

Scientific Research Applications

  • Scientific Field : Organic Synthesis
    • Application Summary : Boronic acids and their esters are used as building blocks in organic synthesis .
    • Methods of Application : These compounds are used in various organic reactions, including Suzuki-Miyaura cross-coupling reactions .
    • Results or Outcomes : The use of these compounds in organic synthesis has led to the development of a wide range of complex organic molecules .
  • Scientific Field : Material Science
    • Application Summary : Boronic acids and their esters, similar to “®-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid”, are used in the field of material science .
    • Methods of Application : These compounds are used in the synthesis of various materials, including polymers and ceramics .
    • Results or Outcomes : The use of these compounds in material science has led to the development of a wide range of materials with unique properties .

properties

IUPAC Name

(3R)-3-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWRQSGZCKYLML-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375866
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid

CAS RN

500789-03-7
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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